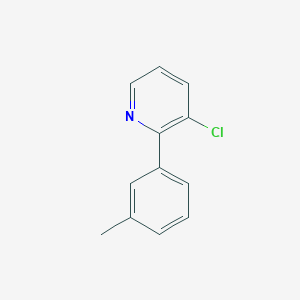

3-Chloro-2-(m-tolyl)pyridine

概要

説明

3-Chloro-2-(m-tolyl)pyridine is a chemical compound with the molecular weight of 203.67 . It is a liquid at room temperature .

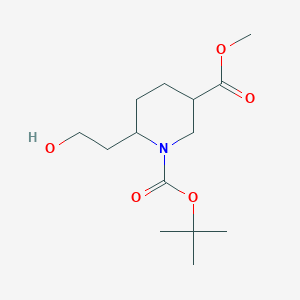

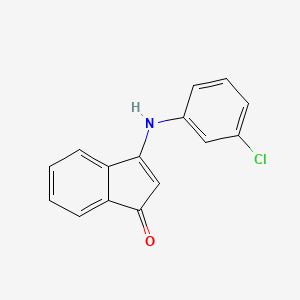

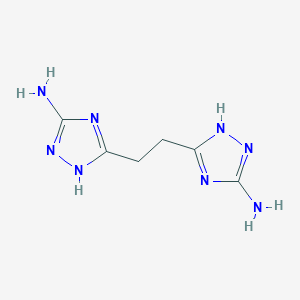

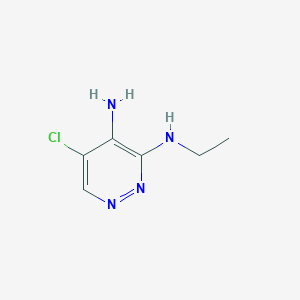

Molecular Structure Analysis

The InChI code for this compound is1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .作用機序

Target of Action

It is known that pyridine derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .

Mode of Action

Pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the pyridine compound acts as a nucleophile, donating electrons to form a new bond .

Biochemical Pathways

It is known that pyridine derivatives can participate in various biochemical reactions, including those involved in the synthesis of biologically active compounds .

Result of Action

It is known that pyridine derivatives can have various biological effects, depending on their specific structure and functional groups .

実験室実験の利点と制限

The advantages of using 3-Chloro-2-(m-tolyl)pyridine in laboratory experiments include its low cost, its availability, and its ease of use. It is a relatively inexpensive compound that is readily available from a variety of sources. In addition, it is a relatively easy compound to work with, making it an ideal reagent for a variety of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.

将来の方向性

The potential future applications of 3-Chloro-2-(m-tolyl)pyridine are numerous. It has the potential to be used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has the potential to be used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. Finally, it has the potential to be used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.

科学的研究の応用

3-Chloro-2-(m-tolyl)pyridine is used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.

Safety and Hazards

特性

IUPAC Name |

3-chloro-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWDFQNKAGEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)